molecular formula C12H12O4 B15163469 2-(3-Ethoxy-3-oxoprop-1-en-1-yl)benzoic acid CAS No. 154073-38-8

2-(3-Ethoxy-3-oxoprop-1-en-1-yl)benzoic acid

Cat. No.: B15163469
CAS No.: 154073-38-8
M. Wt: 220.22 g/mol
InChI Key: IOHCHAPQGKSYDR-UHFFFAOYSA-N
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Description

2-(3-Ethoxy-3-oxoprop-1-en-1-yl)benzoic acid is an organic compound with the molecular formula C12H12O4. It is characterized by the presence of an ethoxy group and a benzoic acid moiety, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethoxy-3-oxoprop-1-en-1-yl)benzoic acid typically involves the reaction of ethyl acetoacetate with benzaldehyde in the presence of a base, followed by acidification to yield the desired product. The reaction conditions often include:

    Reagents: Ethyl acetoacetate, benzaldehyde, base (e.g., sodium hydroxide)

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethoxy-3-oxoprop-1-en-1-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the ethoxy group can yield alcohol derivatives.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated benzoic acids.

Scientific Research Applications

2-(3-Ethoxy-3-oxoprop-1-en-1-yl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Ethoxy-3-oxoprop-1-en-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Ethoxy-3-oxoprop-1-en-1-yl)benzoic acid
  • 2-(3-Ethoxy-2-methyl-3-oxoprop-1-en-1-yl)benzoic acid
  • 3-(3-Fluorophenyl)acrylic acid ethyl ester

Uniqueness

2-(3-Ethoxy-3-oxoprop-1-en-1-yl)benzoic acid is unique due to its specific structural features, such as the ethoxy group and the benzoic acid moiety, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry.

Properties

CAS No.

154073-38-8

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

2-(3-ethoxy-3-oxoprop-1-enyl)benzoic acid

InChI

InChI=1S/C12H12O4/c1-2-16-11(13)8-7-9-5-3-4-6-10(9)12(14)15/h3-8H,2H2,1H3,(H,14,15)

InChI Key

IOHCHAPQGKSYDR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC1=CC=CC=C1C(=O)O

Origin of Product

United States

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